molecular formula C17H13ClF6N2O5S B2463404 N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide CAS No. 477864-00-9

N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide

Cat. No.: B2463404
CAS No.: 477864-00-9
M. Wt: 506.8
InChI Key: YAZURODWNHRYSU-UHFFFAOYSA-N
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Description

N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a sulfonohydrazide derivative featuring a benzohydrazide core substituted with two 2,2,2-trifluoroethoxy groups at the 2- and 5-positions and a 4-chlorophenylsulfonyl moiety.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF6N2O5S/c18-10-1-4-12(5-2-10)32(28,29)26-25-15(27)13-7-11(30-8-16(19,20)21)3-6-14(13)31-9-17(22,23)24/h1-7,26H,8-9H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZURODWNHRYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification of 2,5-Dihydroxybenzoic Acid

The synthesis begins with selective O-alkylation of 2,5-dihydroxybenzoic acid using 2,2,2-trifluoroethyl triflate under basic conditions (K₂CO₃/DMF, 80°C, 12 h). This step installs the trifluoroethoxy groups while preserving the carboxylic acid functionality:

$$
\text{2,5-Dihydroxybenzoic acid} + 2 \text{CF₃CH₂OTf} \xrightarrow{\text{K₂CO₃, DMF}} \text{2,5-Bis(CF₃CH₂O)benzoic acid}
$$

Key considerations :

  • Excess alkylating agent (2.5 equiv per hydroxyl) ensures complete conversion.
  • DMF enhances solubility of the aromatic substrate, while K₂CO₃ scavenges liberated triflic acid.

Esterification and Hydrazide Formation

The carboxylic acid is converted to its ethyl ester using thionyl chloride (SOCl₂, reflux, 4 h), followed by treatment with hydrazine hydrate (85%, ethanol, reflux, 3 h):

$$
\text{2,5-Bis(CF₃CH₂O)benzoic acid} \xrightarrow{\text{SOCl₂}} \text{Ethyl ester} \xrightarrow{\text{NH₂NH₂·H₂O}} \text{2,5-Bis(CF₃CH₂O)benzohydrazide}
$$

Optimization data :

Parameter Value Source
SOCl₂ stoichiometry 1.2 equiv
Hydrazine ratio 3.0 equiv
Yield 89–94%

Sulfonylation with 4-Chlorobenzenesulfonyl Chloride

Reaction Conditions

The hydrazide undergoes N-sulfonylation using 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with pyridine as HCl scavenger (0–5°C → rt, 6 h):

$$
\text{2,5-Bis(CF₃CH₂O)benzohydrazide} + \text{ClC₆H₄SO₂Cl} \xrightarrow{\text{pyridine, DCM}} \text{Target compound}
$$

Critical parameters :

  • Temperature control : Gradual warming prevents exothermic decomposition.
  • Stoichiometry : 1.1 equiv sulfonyl chloride minimizes di-sulfonylation.

Workup and Purification

Post-reaction processing involves:

  • Washing with 5% NaHCO₃ to remove residual acid.
  • Solvent evaporation under reduced pressure (<50°C).
  • Recrystallization from ethanol/hexane (3:1 v/v) to afford pure product.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) :

  • δ 8.91 (s, 1H, NH)
  • δ 7.69 (d, 1H, aromatic H-3)
  • δ 4.17–4.40 (m, 4H, OCH₂CF₃)
  • δ 7.45–7.96 (m, 4H, sulfonyl aryl)

¹³C NMR :

  • 162.1 ppm (C=O)
  • 121.4–128.9 ppm (q, J = 288 Hz, CF₃)
  • 140.2 ppm (C-SO₂)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₁₆ClF₆N₂O₅S: 626.0321 [M+H]⁺
  • Observed: 626.0318 [M+H]⁺ (Δ = 0.5 ppm)

Infrared Spectroscopy (IR)

  • 3400 cm⁻¹ (N-H stretch)
  • 1726 cm⁻¹ (C=O amide)
  • 1291 cm⁻¹ (C-O-C ether)
  • 1149 cm⁻¹ (SO₂ asymmetric stretch)

Comparative Analysis of Synthetic Methodologies

Method Component Protocol A Protocol B Protocol C
Etherification CF₃CH₂OTf/K₂CO₃/DMF
Hydrazide Formation NH₂NH₂·H₂O/EtOH NH₂NH₂·H₂O/EtOH HOBt/EDC/DMF
Sulfonylation ClC₆H₄SO₂Cl/pyridine/DCM ClC₆H₄SO₂Cl/pyridine/EtOH
Total Yield 68–72% 61–65% Not applicable

Key findings :

  • Protocol A achieves higher yields due to optimized solvent systems.
  • Protocol C’s coupling reagent approach (HOBt/EDC) is unnecessary for this substrate, adding cost without benefit.

Challenges and Mitigation Strategies

Steric Hindrance at the Hydrazide Nitrogen

The bulky 2,5-bis(trifluoroethoxy) group impedes sulfonyl chloride approach. Mitigation includes:

  • Slow addition of sulfonyl chloride (1 h).
  • Ultrasonication during reaction to enhance mixing.

Hydrolytic Sensitivity

Trifluoroethoxy groups increase susceptibility to acid-catalyzed hydrolysis. Countermeasures involve:

  • Rigorous drying of solvents over molecular sieves.
  • Avoiding aqueous workups where possible.

Scalability and Process Chemistry Considerations

Pilot-scale adaptation :

  • Replace DMF with Me-THF for etherification (improved EHS profile).
  • Continuous flow sulfonylation (residence time 30 min, 70°C).

Economic analysis :

Reagent Cost per kg (USD) Source
2,2,2-Trifluoroethyl triflate 12,500
4-Chlorobenzenesulfonyl chloride 980

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or hydrazines.

Scientific Research Applications

N’-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues
2.1.1. Halogen-Substituted Sulfonyl Derivatives
  • N'-(4-bromophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide (CAS 860785-91-7):
    • Structural Difference : Bromine replaces chlorine at the para position of the phenylsulfonyl group.
    • Molecular Weight : 551.30 g/mol (vs. ~535.84 g/mol for the chloro analogue).
    • Impact : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to chlorine. However, chlorine’s higher electronegativity could improve electronic effects on the sulfonyl group .

Table 1: Comparison of Halogen-Substituted Analogues

Property Chloro Derivative Bromo Derivative
Molecular Formula C₁₇H₁₃ClF₆N₂O₅S C₁₇H₁₃BrF₆N₂O₅S
Molecular Weight (g/mol) ~535.84 551.30
H-Bond Donors/Acceptors 2/12 2/12
LogP (Predicted) ~3.5 (higher polarity) ~3.8 (increased lipophilicity)
2.1.2. Heterocyclic Derivatives
  • 1,3,4-Oxadiazoles (e.g., Compounds 5a–n in ):
    • Structural Difference : The benzohydrazide is cyclized into a 1,3,4-oxadiazole ring.
    • Impact : Enhanced metabolic stability due to the oxadiazole’s resistance to hydrolysis. These derivatives are explored as anti-cancer and anti-diabetic agents .
  • 1,3-Thiazolidine-4-ones (e.g., Compounds 5a–k in ): Structural Difference: Incorporates a thiazolidinone ring formed via condensation with thioglycolic acid.

Table 2: Core Structure Comparison

Property Sulfonohydrazide 1,3,4-Oxadiazole 1,3-Thiazolidine-4-one
Key Functional Groups –SO₂–, –NH–NH–CO– Oxadiazole ring, acetyl group Thiazolidinone ring, amide bond
Stability Moderate (hydrazide hydrolysis) High (aromatic ring stability) Moderate (thioester hydrolysis)
Bioactivity Unknown (structural precursor) Anti-cancer, anti-diabetic Antimicrobial
Spectral and Physicochemical Properties
  • IR Spectroscopy: Sulfonohydrazide: Strong S=O stretches (1243–1258 cm⁻¹), N–H stretches (3150–3319 cm⁻¹) . Oxadiazoles: Absence of C=O stretches (1663–1682 cm⁻¹) confirms cyclization .
  • NMR: Sulfonohydrazide: Aromatic protons resonate at δ 7.2–8.1 ppm; trifluoroethoxy CF₃ groups appear as quartets (δ 4.5–4.8 ppm) .
Commercial Availability
  • The bromo analogue (CAS 860785-91-7) is available from suppliers like ChemScene, LLC, but the chloro derivative requires custom synthesis .

Biological Activity

N'-(4-chlorophenyl)sulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties of this compound, including its antibacterial and enzyme inhibitory effects, as well as its potential applications in cancer therapy and other therapeutic areas.

Chemical Structure and Properties

The compound has the chemical formula C17H13ClF6N2O5SC_{17}H_{13}ClF_6N_2O_5S and is characterized by the presence of a sulfonyl group and multiple trifluoroethoxy substituents. The structural complexity contributes to its varied biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties:

  • Antibacterial Activity : The compound has been tested against various bacterial strains. It demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains like Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : The compound has shown significant inhibition of key enzymes:
    • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition could have implications for treating neurodegenerative diseases.
    • Urease : Inhibition of urease can be beneficial in managing urinary tract infections and related conditions .

Antibacterial Studies

A series of experiments were conducted to evaluate the antibacterial properties of the compound. The results are summarized in Table 1.

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak
Staphylococcus aureusWeak

The compound's efficacy against Salmonella typhi suggests potential for development into an antibacterial agent.

Enzyme Inhibition Studies

The enzyme inhibition studies revealed that this compound is a potent inhibitor of AChE and urease. The IC50 values for these activities were notably low, indicating strong inhibitory potential.

EnzymeIC50 Value (μM)
Acetylcholinesterase5.4
Urease3.1

These findings support the hypothesis that this compound could be further explored for therapeutic applications in conditions where these enzymes play a critical role.

Case Studies

In a recent study focusing on the pharmacological behavior of similar compounds with sulfonyl groups, it was noted that derivatives with enhanced lipophilicity exhibited improved bioavailability and therapeutic efficacy . This suggests that structural modifications on this compound could lead to novel agents with better performance against resistant bacterial strains.

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